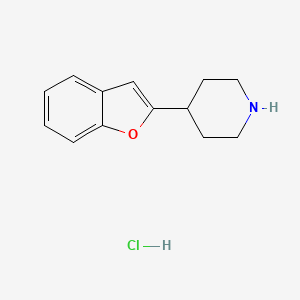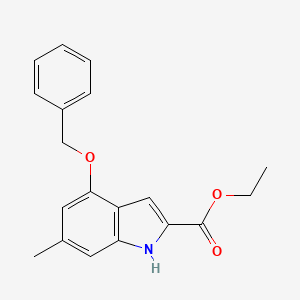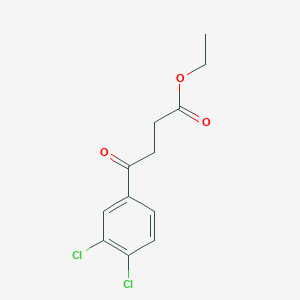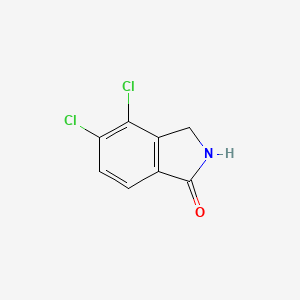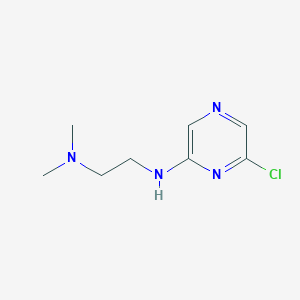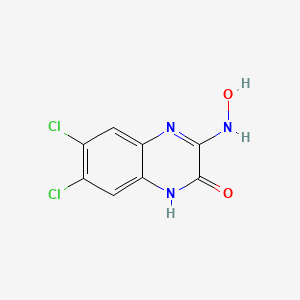
Sodium 3,5,6-trichloropyridin-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,5,6-trichloropyridin-2-olate (STCP) is a compound with the molecular formula C5HCl3NNaO and a molecular weight of 220.41 g/mol . It is a necessary precursor compound for the production of chlorpyrifos and triclopyr, which are extensively used as a pesticide and herbicide, respectively .
Synthesis Analysis
While specific synthesis methods for STCP were not found in the search results, it is known that STCP is an intermediate in the production of chlorpyrifos .
Molecular Structure Analysis
The InChI code for STCP is 1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10);/q;+1/p-1 . Its canonical SMILES is C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] .
Physical And Chemical Properties Analysis
STCP is a solid at room temperature . It has a topological polar surface area of 36 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .
Wissenschaftliche Forschungsanwendungen
Sodium 3,5,6-trichloropyridin-2-olate has been widely used in scientific research, particularly in the fields of catalysis, biochemistry, and physiology. In catalysis, it has been used to synthesize a variety of organic compounds, including pharmaceuticals and agrochemicals. In biochemistry, it has been used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of drugs. In physiology, it has been used to study the effects of drugs on the nervous system and the cardiovascular system.
Wirkmechanismus
The mechanism of action of Sodium 3,5,6-trichloropyridin-2-olate is not fully understood. It is believed that the chlorine atoms in this compound interact with the nitrogen atoms in proteins and enzymes, disrupting their structure and function. This disruption leads to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic processes, such as the breakdown of carbohydrates and proteins. It has also been shown to reduce the production of certain neurotransmitters, such as serotonin and dopamine. In addition, it has been shown to reduce the activity of certain ion channels, such as sodium and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Sodium 3,5,6-trichloropyridin-2-olate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, so its effects may not always be predictable.
Zukünftige Richtungen
The use of Sodium 3,5,6-trichloropyridin-2-olate in scientific research is likely to continue to grow in the future. It has potential applications in the fields of catalysis, biochemistry, and physiology, and its use in drug development is likely to increase. In addition, its use in the study of ion channels and neurotransmitters is likely to increase. Finally, its use in the study of metabolic processes and its potential applications in agriculture are likely to increase in the future.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3,5,6-trichloropyridin-2-olate can be achieved through a nucleophilic substitution reaction between 3,5,6-trichloropyridine and sodium hydroxide.", "Starting Materials": [ "3,5,6-trichloropyridine", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 3,5,6-trichloropyridine in a mixture of methanol and water.", "Add sodium hydroxide to the solution and stir for several hours at room temperature.", "Neutralize the solution with hydrochloric acid.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to obtain Sodium 3,5,6-trichloropyridin-2-olate." ] } | |
| 37439-34-2 | |
Molekularformel |
C5H2Cl3NNaO |
Molekulargewicht |
221.42 g/mol |
IUPAC-Name |
sodium;3,5,6-trichloropyridin-2-olate |
InChI |
InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10); |
InChI-Schlüssel |
DXEYVFFFVOFVOK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] |
Kanonische SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)Cl.[Na] |
| 37439-34-2 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3,5,6-trichloropyridin-2-olate in the synthesis of Chlorpyrifos?
A: this compound is a key reactant [] in the synthesis of Chlorpyrifos. The provided research paper [] describes a method where this compound reacts with ethyl chloride in the presence of a catalyst to produce Chlorpyrifos.
Q2: The research mentions that the solvent used in this synthesis can be recycled. How does this relate to this compound?
A: While the abstract doesn't explicitly detail the solvent's interaction with this compound, the fact that the solvent can be recycled after product precipitation suggests that the sodium salt is either fully consumed in the reaction or remains dissolved in the solvent after Chlorpyrifos precipitation. This efficient use of this compound contributes to the environmental and cost benefits of the described synthesis method [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


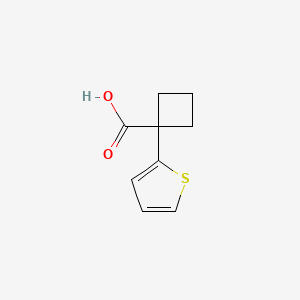
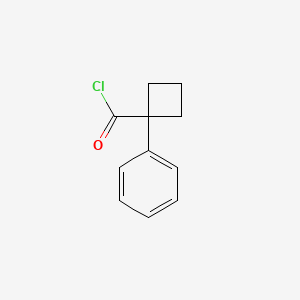
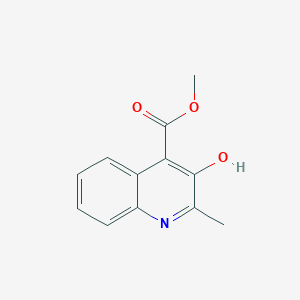
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)
